2-Phenethyl-1,3-dioxane
Description
Properties
CAS No. |
5663-30-9 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(2-phenylethyl)-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-2-5-11(6-3-1)7-8-12-13-9-4-10-14-12/h1-3,5-6,12H,4,7-10H2 |
InChI Key |
TVELIZAUQNFJHC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 Phenethyl 1,3 Dioxane and Derivatives
Direct Synthesis of 1,3-Dioxane (B1201747) Core Structures
The fundamental approach to constructing the 1,3-dioxane ring system involves the formation of a cyclic acetal (B89532).
Condensation Reactions with 1,3-Propanediols and Aldehydes
The most direct and widely employed method for synthesizing 2-substituted-1,3-dioxanes is the acid-catalyzed condensation of an aldehyde with 1,3-propanediol (B51772). wikipedia.org In the specific case of 2-phenethyl-1,3-dioxane, this involves the reaction of 3-phenylpropanal (B7769412) with 1,3-propanediol.
This reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst. organic-chemistry.org A common procedure involves refluxing the reactants in a solvent like toluene (B28343) with a catalytic amount of p-toluenesulfonic acid, utilizing a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product. organic-chemistry.orgprepchem.com Other effective catalysts include N-bromosuccinimide (NBS), which allows the reaction to proceed under nearly neutral conditions, making it suitable for substrates with acid-sensitive functional groups. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
| 3-Phenylpropanal | 1,3-Propanediol | p-Toluenesulfonic acid | Toluene, reflux, Dean-Stark | This compound |
| Aldehyde/Ketone | 1,3-Propanediol | N-Bromosuccinimide | Ethyl orthoformate | 1,3-Dioxane |
Catalytic Prins Reactions for 1,3-Dioxane Formation
The Prins reaction, the acid-catalyzed addition of an aldehyde or ketone to an alkene followed by the capture of the resulting carbocation by a nucleophile, offers a powerful alternative for constructing 1,3-dioxane rings. wikipedia.orgrsc.org Specifically, the reaction of styrene (B11656) with formaldehyde (B43269) or its equivalents, such as paraformaldehyde, can yield 4-phenyl-1,3-dioxane (B1205455) derivatives. rsc.org
Recent advancements have focused on developing catalytic and asymmetric versions of the Prins reaction to produce enantioenriched 1,3-dioxanes. nih.govacs.org For instance, confined imino-imidodiphosphate (iIDP) Brønsted acids have been successfully used as catalysts for the enantioselective intermolecular Prins reaction of styrenes with paraformaldehyde, yielding 1,3-dioxanes in good yields and with high enantioselectivity. nih.govacs.org Another catalytic system employs molecular iodine in the presence of a bis(trifluoromethanesulfonyl)imide salt, which has shown good tolerance for various solvents and temperatures. thieme-connect.com Heterogeneous catalysts, such as the mesoporous solid acid catalyst ZnAlMCM-41, have also been developed for the Prins cyclization of styrene and paraformaldehyde, offering the advantage of being reusable. rsc.org
| Alkene | Aldehyde Source | Catalyst | Key Feature |
| Styrene | Paraformaldehyde | Imino-imidodiphosphate (iIDP) Brønsted acid | Enantioselective |
| Styrene | Paraformaldehyde | Iodine/Bis(trifluoromethanesulfonyl)imide salt | Tolerant to various conditions |
| Styrene | Paraformaldehyde | ZnAlMCM-41 | Reusable heterogeneous catalyst |
Incorporation of the Phenethyl Moiety
Beyond the direct use of 3-phenylpropanal, the phenethyl group can be introduced through various synthetic strategies, allowing for greater molecular diversity.
Strategies for Alkyl and Aryl Substituent Introduction
The introduction of substituents at the 2-position of a pre-formed 1,3-dioxane ring is a versatile strategy. One common method involves the reaction of a 2-alkoxy-1,3-dioxane (a cyclic ortho ester) with a Grignard reagent. thieme-connect.de The reaction of a phenethyl Grignard reagent (phenethylmagnesium bromide) with 2-methoxy-1,3-dioxane would yield this compound. The stereoselectivity of this reaction is a key consideration, as the cleavage of the exocyclic alkoxy group is favored over the endocyclic ether bonds. thieme-connect.de
Another approach involves the lithiation of a 2-substituted 1,3-dioxane followed by reaction with an electrophile. For example, a 2-lithio-1,3-dioxane can be generated and subsequently reacted with a phenethyl halide.
Multi-component and One-Pot Synthetic Procedures
Multi-component and one-pot reactions have gained prominence as efficient methods for synthesizing complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. asianpubs.orgmeddocsonline.org A one-pot synthesis of this compound could potentially involve the in situ formation of 3-phenylpropanal from a suitable precursor, followed by its immediate reaction with 1,3-propanediol.
For instance, a tandem reaction sequence could be envisioned where an initial reaction, such as a Heck coupling between styrene and an appropriate C1 synthon, generates the 3-phenylpropanal skeleton, which then undergoes acetalization in the same pot. While specific one-pot procedures for this compound are not extensively documented, the principles of one-pot synthesis are readily applicable. asianpubs.org
Protecting Group Methodologies Utilizing 1,3-Dioxanes
The stability of the 1,3-dioxane ring under basic, reductive, and oxidative conditions, coupled with its lability towards acids, makes it an excellent protecting group for carbonyl compounds and 1,3-diols. thieme-connect.deorganic-chemistry.org The formation of a this compound can be viewed as the protection of 3-phenylpropanal.
The protection is achieved through the condensation reaction with 1,3-propanediol as described in section 2.1.1. organic-chemistry.org This strategy is particularly useful in multi-step syntheses where the aldehyde functionality of 3-phenylpropanal needs to be preserved while other parts of the molecule undergo transformations under conditions that would otherwise affect the aldehyde.
Deprotection, or the removal of the 1,3-dioxane group to regenerate the carbonyl compound, is typically accomplished by acid-catalyzed hydrolysis or transacetalization in the presence of a large excess of a ketone like acetone. organic-chemistry.org
The use of 1,3-dioxanes as protecting groups is a standard transformation in organic synthesis, enabling complex molecular architectures to be built with high levels of chemo- and regioselectivity. thieme-connect.de
Formation and Stability of 1,3-Dioxane Protecting Groups
The protection of carbonyl groups or 1,3-diols as 1,3-dioxanes is a fundamental transformation in multi-step organic synthesis. thieme-connect.de This strategy prevents these functional groups from undergoing unwanted reactions while other parts of a molecule are being modified. wikipedia.org
The formation of 1,3-dioxanes is typically achieved through the acid-catalyzed reaction of a carbonyl compound (like 3-phenylpropanal, a precursor to the phenethyl group at C2) with a 1,3-diol (such as propane-1,3-diol). thieme-connect.deorganic-chemistry.org This reversible reaction, known as acetalization, requires the removal of water to drive the equilibrium toward the product. organic-chemistry.org A common laboratory technique involves using a Dean-Stark apparatus in refluxing toluene with a catalytic amount of an acid like p-toluenesulfonic acid (TsOH). organic-chemistry.org Alternatively, water can be removed chemically by using orthoesters, such as triethyl or trimethyl orthoformate, which react with water to form esters and alcohols. thieme-connect.de Various Brønsted or Lewis acid catalysts are effective, including dry HCl, H2SO4, and zirconium tetrachloride (ZrCl4), which is noted for its high efficiency and chemoselectivity under mild conditions. organic-chemistry.orgnih.gov
1,3-Dioxanes are generally favored over their five-membered 1,3-dioxolane (B20135) counterparts due to their enhanced stability. organic-chemistry.org This increased stability is attributed to the six-membered ring preferentially adopting a low-energy chair conformation, similar to cyclohexane (B81311). thieme-connect.de They are robust under a wide range of conditions, including basic, reductive, and many oxidative environments, making them reliable protecting groups. thieme-connect.de However, they are labile towards acid, which allows for their removal when needed. thieme-connect.de The stability of the 1,3-dioxane ring is a critical factor in its successful application in complex synthetic sequences. uchicago.edu
The conformational preference of substituents on the 1,3-dioxane ring also plays a role in its stability and reactivity. Due to more significant diaxial interactions between substituents at the C2 position and axial hydrogens at C4 and C6, an equatorial position for a C2-substituent (like the phenethyl group) is thermodynamically favored. thieme-connect.de
| Catalyst System | Substrates | Conditions | Key Feature | Reference(s) |
| p-Toluenesulfonic acid (TsOH) | Carbonyl compound, 1,3-propanediol | Refluxing toluene, Dean-Stark trap | Standard, effective water removal | organic-chemistry.org |
| Iodine (I₂) | Carbonyl compound, 1,3-bis(trimethylsiloxy)propane | Aprotic, neutral | Mild, essentially neutral conditions | organic-chemistry.org |
| Zirconium tetrachloride (ZrCl₄) | Carbonyl compound | Mild | Highly efficient and chemoselective | organic-chemistry.org |
| N-bromosuccinimide (NBS) | Carbonyl compound, 1,3-propanediol, ethyl orthoformate | In situ acetal exchange | Tolerates acid-sensitive groups | organic-chemistry.org |
Regioselective Deprotection Strategies
While the stability of the 1,3-dioxane ring is advantageous, its selective removal is crucial for the successful progression of a synthetic route. Deprotection is typically accomplished via acid-catalyzed hydrolysis or transacetalization in a wet solvent or with a solvent like acetone. organic-chemistry.org The challenge, however, lies in achieving regioselective cleavage, particularly in poly-protected molecules such as carbohydrates, where multiple hydroxyl groups are present. researchgate.net
Regioselective ring-opening of 1,3-dioxane-type acetals offers a step-economic alternative to multi-step protection-deprotection sequences. researchgate.net Various reagents have been developed to control which C-O bond of the acetal is cleaved, leading to a specific monoprotected 1,3-diol. Reductive cleavage methods are common, employing reagents that deliver a hydride to one of the oxygen atoms upon Lewis acid activation of the acetal. researchgate.net
A classic example is the use of a combination of lithium aluminum hydride (LiAlH₄) and aluminum trichloride (B1173362) (AlCl₃). researchgate.netcdnsciencepub.com This system has been shown to reductively cleave 1,3-dioxanes to yield hydroxy ethers. Studies have demonstrated that 1,3-dioxolanes (five-membered rings) are cleaved faster than 1,3-dioxanes (six-membered rings) by this reagent system, a difference attributed to the greater ease of oxocarbonium ion formation in the five-membered ring. cdnsciencepub.com Other hydride reagents, such as sodium cyanoborohydride (NaBHCN) in the presence of a Lewis acid, can also achieve regioselective opening of benzylidene acetals, a common type of 1,3-dioxane derivative in carbohydrate chemistry. researchgate.net
The choice of reagent and reaction conditions can dictate the regiochemical outcome. For instance, diisobutylaluminium hydride (DIBAL-H) is known to attack benzylidene acetals to afford the primary alcohol, with the benzyl (B1604629) group remaining on the more sterically hindered secondary oxygen. researchgate.net Conversely, other systems can favor formation of the alternative regioisomer. This control is essential for directing the synthesis towards the desired target molecule. researchgate.net
| Reagent/Method | Type of Cleavage | Selectivity/Application | Reference(s) |
| Aqueous Acid (e.g., HCl) | Hydrolysis | Standard deprotection to carbonyl and diol | organic-chemistry.org |
| LiAlH₄-AlCl₃ | Reductive Cleavage | Cleaves to hydroxy ethers; selective for 1,3-dioxolanes over 1,3-dioxanes | researchgate.netcdnsciencepub.com |
| NaBHCN-Lewis Acid | Reductive Cleavage | Regioselective opening of benzylidene acetals | researchgate.net |
| DIBAL-H | Reductive Cleavage | Regioselective opening of benzylidene acetals, often yielding the primary alcohol | researchgate.net |
| Nickel Boride | Reductive Deprotection | Chemoselective deprotection to aldehydes/ketones or alcohols, tolerating other groups | rsc.org |
Green Chemistry Approaches in 1,3-Dioxane Synthesis
In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methodologies. This includes the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. clockss.org
Solvent-Free Conditions and Ultrasonic Irradiation
A significant advancement in green synthesis is the move towards solvent-free or "neat" reaction conditions, which eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. researchgate.net The synthesis of 1,3-dioxanes can be performed under solvent-free conditions, often with very low catalyst loadings. researchgate.net
Ultrasonic irradiation has emerged as a powerful tool in green chemistry, accelerating reactions and often improving yields under milder conditions. researchgate.netekb.eg The phenomenon of acoustic cavitation, where bubbles form and collapse in the liquid, generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. sci-hub.se The synthesis of 1,3-dioxolane (a related cyclic acetal) derivatives has been successfully demonstrated using graphene oxide as a catalyst under ultrasonic irradiation, achieving high yields in short reaction times. researchgate.net This approach is advantageous as it often requires less energy and proceeds faster than conventional heating methods. sci-hub.se The combination of solvent-free conditions and ultrasound offers a potent, eco-friendly strategy for synthesizing 1,3-dioxanes. nih.gov
Catalyst Development and Reusability
The development of efficient and reusable catalysts is a cornerstone of green chemistry. While homogeneous acids like p-toluenesulfonic acid are effective, they can be corrosive and difficult to separate from the reaction mixture. mdpi.commdpi.com This has spurred research into solid acid catalysts, which can be easily recovered by filtration and reused multiple times.
Examples of such catalysts include:
Heteropolyacids, zeolites, and montmorillonite (B579905) clays : These solid acids have shown good to excellent catalytic activity in acetalization reactions. mdpi.comacs.org
Mesoporous materials : ZnAlMCM-41, a mesoporous solid acid, has been used for the synthesis of 4-phenyl-1,3-dioxane via the Prins cyclization, demonstrating high selectivity and reusability. rsc.org
Functionalized Ionic Liquids (ILs) : Acidic ILs have been employed as catalysts for acetalization, offering high product yields and, in some cases, enhanced selectivity for the six-membered 1,3-dioxane ring over the five-membered 1,3-dioxolane. mdpi.com
Polymer-supported catalysts : Polymeric catalysts have been developed that can be recycled and reused for gram-scale reactions with very low catalyst loadings (as low as 0.1 mol%), sometimes outperforming their monomeric counterparts. nih.gov
| Catalyst | Type | Key Advantage(s) | Application Example | Reference(s) |
| ZnAlMCM-41 | Heterogeneous Solid Acid | High selectivity, reusability | Prins cyclization for 4-phenyl-1,3-dioxane | rsc.org |
| Ester sulfate-functionalized ILs | Homogeneous Ionic Liquid | High conversion and selectivity, recyclable | Acetalization of glycerol (B35011) with cyclohexanone | mdpi.com |
| Immobilized Phosphoric Acids | Heterogeneous Polymeric | Recyclable, low catalyst loading, superior performance | Regioselective acetalization of saccharides | nih.gov |
| Graphene Oxide | Heterogeneous Solid Acid | Recyclable, efficient under ultrasound | Synthesis of 1,3-dioxolanes from epoxides/diols | researchgate.net |
Optimization and Redesign of Synthetic Routes
The industrial production of fine chemicals like derivatives of this compound demands synthetic routes that are not only effective but also highly efficient, cost-effective, and scalable.
Chemo- and Enantioselective Synthesis for 1,3-Dioxane Analogues
The synthesis of structurally diverse 1,3-dioxane analogues, such as those related to this compound, with precise control over both chemical selectivity and stereochemistry is a significant challenge in modern organic synthesis. The development of advanced synthetic strategies that can achieve both chemo- and enantioselectivity in the formation of the 1,3-dioxane ring is crucial for accessing complex molecules with potential applications in various fields. These strategies often rely on sophisticated catalytic systems that can differentiate between functional groups and control the three-dimensional arrangement of atoms.
Chemoselective Acetalization Strategies
Chemoselectivity in the synthesis of 1,3-dioxanes involves the preferential protection of one carbonyl group in the presence of others, or the formation of the acetal without affecting other sensitive functional groups within the molecule. Traditional acid-catalyzed acetalization methods can often lead to the degradation of acid-sensitive substrates. To address this, milder and more selective methods have been developed.
One notable method for the chemoselective conversion of carbonyl compounds to 1,3-dioxanes employs N-bromosuccinimide (NBS) as a catalyst under nearly neutral reaction conditions. This approach allows for the efficient protection of aldehydes and ketones in the presence of acid-sensitive groups such as tetrahydropyranyl (THP) ethers and tert-butyldimethylsilyl (TBDMS) ethers. The reaction proceeds via an in situ acetal exchange process involving an orthoformate and a 1,3-diol. acs.org
A key advantage of this method is its ability to selectively protect aldehydes in the presence of ketones, a common challenge in organic synthesis. This selectivity is attributed to the greater reactivity of aldehydes towards nucleophilic attack compared to the more sterically hindered ketones.
Table 1: Chemoselective Acetalization of Carbonyl Compounds using NBS Catalyst
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 2-Phenyl-1,3-dioxane (B8809928) | 95 |
| 2 | Cyclohexanone | 1,4-Dioxaspiro[4.5]decane | 92 |
| 3 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1,3-dioxane | 98 |
| 4 | Acetophenone | 2-Methyl-2-phenyl-1,3-dioxane | 85 |
| 5 | Cinnamaldehyde | 2-Styryl-1,3-dioxane | 96 |
Data is representative of typical yields for the chemoselective acetalization reaction.
Enantioselective Synthesis of 1,3-Dioxane Analogues
The enantioselective synthesis of 1,3-dioxanes is critical for producing optically active compounds. This is often achieved through the use of chiral catalysts that can control the stereochemical outcome of the acetalization reaction. Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful catalysts for the asymmetric construction of 1,3-dioxanes.
One innovative approach involves a cascade reaction initiated by the formation of a hemiacetal between an aldehyde and a hydroxy-functionalized α,β-unsaturated ketone. This is followed by an intramolecular oxy-Michael addition, catalyzed by a chiral phosphoric acid. This method allows for the synthesis of highly functionalized 1,3-dioxanes with excellent enantioselectivity. rsc.org The resulting chiral 1,3-dioxane can then be transformed into valuable optically active 1,3-polyol motifs, which are key building blocks for the synthesis of polyketide natural products. rsc.org
The success of this strategy lies in the ability of the chiral phosphoric acid to create a well-organized chiral environment around the reacting species, directing the cyclization to favor one enantiomer over the other. The general applicability of this method to various substituted aldehydes and unsaturated ketones makes it a valuable tool for asymmetric synthesis.
Table 2: Enantioselective Synthesis of 1,3-Dioxanes via Chiral Phosphoric Acid Catalysis
| Entry | Aldehyde | Unsaturated Ketone | Enantiomeric Excess (ee, %) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Nitrobenzaldehyde | (E)-4-Hydroxy-4-phenylbut-3-en-2-one | 94 | 88 |
| 2 | 2-Naphthaldehyde | (E)-4-Hydroxy-4-phenylbut-3-en-2-one | 92 | 85 |
| 3 | 3-Phenylpropanal | (E)-4-Hydroxy-4-phenylbut-3-en-2-one | 90 | 82 |
| 4 | Benzaldehyde | (E)-4-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one | 96 | 91 |
| 5 | Furfural | (E)-4-Hydroxy-4-phenylbut-3-en-2-one | 88 | 79 |
Data is representative of the enantioselective cascade reaction to form 1,3-dioxane analogues.
The development of combined chemo- and enantioselective strategies for the synthesis of 1,3-dioxane analogues remains an active area of research. The ideal synthetic method would involve a single catalytic step that can selectively protect a target carbonyl group while simultaneously establishing the desired stereochemistry at the newly formed chiral center. Achieving this goal will likely involve the design of novel multifunctional catalysts that can orchestrate both chemoselective recognition and enantioselective transformation.
Stereochemical and Conformational Analysis of 2 Phenethyl 1,3 Dioxane
Fundamental Principles of 1,3-Dioxane (B1201747) Conformational Isomerism
The six-membered ring of 1,3-dioxane, like cyclohexane (B81311), is not planar and adopts various non-planar conformations to relieve ring strain. These conformations are in a dynamic equilibrium, with the chair form being the most stable.
Chair, Boat, and Twist Conformations
The 1,3-dioxane ring primarily exists in a chair conformation , which is the most stable arrangement due to the minimization of angle and torsional strain. libretexts.org In this conformation, the carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and all the bonds on adjacent atoms are staggered. libretexts.org
Other less stable conformations include the boat and twist-boat (or skew-boat) forms. libretexts.orgiupac.org The boat conformation is destabilized by steric hindrance between the "flagpole" hydrogens at the 1 and 4 positions and by torsional strain from eclipsed bonds. libretexts.orgyoutube.com The twist-boat conformation is more stable than the boat form as it alleviates some of this flagpole interaction and reduces torsional strain. libretexts.org The energy hierarchy of these conformations is generally chair < twist-boat < boat. wikipedia.org For the parent 1,3-dioxane, the chair conformer is significantly more stable than the 2,5-twist conformer by approximately 4.67–5.19 kcal/mol. researchgate.netscispace.com The 1,4-twist conformer is even higher in energy than the 2,5-twist. researchgate.netscispace.com
Axial vs. Equatorial Preferences and A-Values
In the chair conformation of a substituted 1,3-dioxane, substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). libretexts.org Due to steric interactions, substituents generally prefer the more spacious equatorial position. masterorganicchemistry.com This preference is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. libretexts.org A larger A-value indicates a stronger preference for the equatorial position. For instance, a methyl group on a cyclohexane ring has an A-value of approximately 1.74 kcal/mol, corresponding to a 95:5 ratio of equatorial to axial conformers at room temperature. masterorganicchemistry.com In 1,3-dioxanes, the shorter C-O bond lengths compared to C-C bonds can lead to more pronounced 1,3-diaxial interactions, further favoring equatorial substitution at the C2 position. thieme-connect.deutdallas.edu
Table of A-Values for Common Substituents on Cyclohexane
| Substituent | A-value (kcal/mol) |
|---|---|
| Me | 1.7 libretexts.org |
| Et | 1.8 libretexts.org |
| iPr | 2.2 libretexts.org |
| tBu | 5.0 libretexts.org |
| F | 0.24 libretexts.org |
| Cl | 0.53 libretexts.org |
| Br | 0.48 libretexts.org |
Non-bonded Interactions and the "Rabbit Ear" Effect
Non-bonded interactions play a crucial role in determining the conformational preferences of 1,3-dioxanes. The most significant of these are 1,3-diaxial interactions, which are repulsive steric interactions between axial substituents on carbons 1 and 3 (or 2 and 4/6 in 1,3-dioxane).
A specific stereoelectronic interaction in 1,3-dioxanes is the "rabbit ear" effect . This term describes the repulsive interaction between the lone pair electrons of the two oxygen atoms. iucr.orgelectronicsandbooks.com However, modern interpretations often focus on hyperconjugative interactions. For instance, the delocalization of an oxygen lone pair (n) into the antibonding orbital (σ) of an adjacent C-H bond can influence conformational stability. harvard.eduresearchgate.net The balance of various hyperconjugative interactions, including the anomeric effect (n -> σ C-Hax) and other σ -> σ* interactions, ultimately dictates the final geometry and relative energies of the conformers. researchgate.net
Stereodynamics and Ring Flipping Energetics
The different conformations of 1,3-dioxane are not static but interconvert through a process called ring flipping or ring inversion. libretexts.orgyoutube.com This process allows axial and equatorial substituents to exchange their positions. libretexts.org The interconversion between two chair forms proceeds through higher-energy transition states, including the half-chair and twist-boat conformations. wikipedia.org
The energy barrier for this process is a key parameter in understanding the molecule's dynamic behavior. Quantum-chemical studies have shown that the conformational isomerization of 1,3-dioxane can proceed through multiple pathways involving various transition states. researchgate.net The energy barriers for these transformations determine the rate of interconversion. For substituted 1,3-dioxanes, the energy of the transition states and the relative stability of the conformers are influenced by the nature and position of the substituents. researchgate.net
Diastereoselective Synthesis and Analysis of Stereoisomers
The synthesis of substituted 1,3-dioxanes, such as 2-phenethyl-1,3-dioxane, often involves the reaction of a 1,3-diol with an aldehyde or ketone under acidic conditions. When the reactants are chiral or prochiral, the reaction can lead to the formation of diastereomers. Diastereoselective synthesis aims to control the reaction to favor the formation of one diastereomer over the others. nih.govrsc.org
For example, intramolecular oxa-Michael reactions have been used for the highly diastereoselective synthesis of certain trifluoromethylated 1,3-dioxanes. rsc.org Similarly, hydroxy- and azido-selenenylation reactions of allylic alcohols can produce 1,3-diols and their derivatives with good diastereoselectivity, which can then be cyclized to form 1,3-dioxanes. nih.gov
The analysis of the resulting stereoisomers is crucial for determining the success of a diastereoselective synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The coupling constants and nuclear Overhauser effect (NOE) data from ¹H NMR experiments can provide detailed information about the relative configuration and conformation of the substituents on the 1,3-dioxane ring. thieme-connect.de
Influence of Substituents on Conformational Preferences (e.g., Phenethyl Group)
The presence of a substituent, such as a phenethyl group at the C2 position, significantly influences the conformational equilibrium of the 1,3-dioxane ring. Due to the significant steric bulk of the phenethyl group, it will have a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at C4 and C6. thieme-connect.de
Role As Key Intermediates and Building Blocks in Complex Organic Synthesis
Precursors to 1,3-Diols and Other Functionalized Alcohols
The 1,3-dioxane (B1201747) moiety is fundamentally a cyclic acetal (B89532), which makes it an excellent precursor to 1,3-diols through hydrolytic cleavage. lookchem.comorganic-chemistry.org This deprotection is typically achieved under acidic conditions, which catalyze the hydrolysis to regenerate the diol and the corresponding aldehyde or ketone from which the dioxane was formed. organic-chemistry.org The stability of the 1,3-dioxane ring under a wide range of non-acidic conditions allows chemists to perform various transformations on other parts of the molecule before liberating the diol functionality at a desired stage. thieme-connect.de
Recent advancements have demonstrated the conversion of enantioenriched 1,3-dioxanes into optically active 1,3-diols without any loss of enantiomeric purity. researchgate.net This is particularly significant as chiral 1,3-diols are crucial intermediates in the synthesis of several blockbuster drugs, including fluoxetine, atomoxetine, and dapoxetine. researchgate.net The ability to create a stereocenter and then reveal a 1,3-diol from a dioxane precursor highlights the strategic importance of this heterocyclic system.
Furthermore, the regioselective ring opening of 1,3-dioxane acetals offers a pathway to more complex, functionalized alcohols. researchgate.net Depending on the reagents used, the dioxane ring can be opened to yield a mono-protected 1,3-diol, where one hydroxyl group is liberated while the other remains protected, often as a benzyl (B1604629) ether. researchgate.net This differential protection is invaluable in syntheses requiring selective manipulation of the two hydroxyl groups. A variety of reagents, including Lewis acids in combination with reducing agents like trialkylsilanes or boranes, can achieve this selective cleavage. researchgate.net
Utility in Carbon Skeleton Construction (e.g., Asymmetric Aldol (B89426) Reactions)
While 2-phenethyl-1,3-dioxane itself may not be a direct reactant in aldol condensations, its structural analogues, particularly 1,3-dioxan-5-ones, are valuable substrates for constructing complex carbon skeletons via asymmetric aldol reactions. researchgate.netgoogle.com These reactions are fundamental for creating new carbon-carbon bonds with high stereocontrol, a critical aspect of modern synthetic chemistry. For instance, proline-catalyzed direct asymmetric aldol reactions between ketones, such as 2,2-dimethyl-1,3-dioxane-5-one, and aldehydes have been developed to produce β-hydroxy-β-trifluoromethylated ketones with excellent diastereoselectivities and enantioselectivities. researchgate.net
The 1,3-dioxane ring in these cases serves as a rigid scaffold that influences the stereochemical outcome of the reaction. After the carbon-carbon bond is formed, the resulting aldol product, which contains the intact dioxane ring, can be further manipulated. The ketone functionality can be diastereoselectively reduced, and the dioxane acetal can be deprotected to reveal the 1,3-diol, leading to highly functionalized and stereochemically rich molecules like trifluoromethyl-bearing erythritols. researchgate.net The use of protected aldol compounds derived from N-acyl-1,3-oxazinane-2-thiones and aromatic acetals further underscores the utility of heterocyclic systems in stereoselective aldol reactions. nih.gov
Synthetic Equivalents and Scaffold Diversity
In synthetic chemistry, a synthetic equivalent is a chemical species that can be used to introduce a particular functional group that might otherwise be difficult to incorporate directly. The this compound can be viewed as a synthetic equivalent of several key structural units. Primarily, it serves as a protected form of 1,3-propanediol (B51772) and 3-phenylpropanal (B7769412). wikipedia.orgorganic-chemistry.org This protection strategy is a cornerstone of organic synthesis, allowing for the selective reaction of other functional groups within a complex molecule while the diol or aldehyde functionality is masked. thieme-connect.de
The stability of the 1,3-dioxane ring to basic, oxidative, and reductive conditions makes it a robust protecting group. thieme-connect.de Deprotection is readily achieved under acidic conditions, often through hydrolysis or transacetalization. organic-chemistry.org This straightforward protection-deprotection sequence enhances the diversity of scaffolds that can be synthesized from a common intermediate. For example, modifications can be made to the phenethyl side chain or other parts of a molecule containing a this compound moiety, followed by deprotection to unmask the 1,3-diol for subsequent reactions. This approach provides access to a wide array of different molecular architectures that would be challenging to synthesize otherwise.
Application in Natural Product Synthesis Strategies
The 1,3-dioxane structural unit is not just a synthetic tool but is also found in a number of complex natural products. thieme-connect.de Consequently, the formation of a 1,3-dioxane ring is often a key step in the total synthesis of these biologically active molecules. A notable example is the synthesis of theopederins, a family of potent cytotoxic compounds isolated from marine sponges. The total synthesis of theopederin D, for instance, involves the construction of an amido trioxadecalin unit, which is a complex heterocyclic system containing a dioxane ring. nih.gov
Similarly, a key step in the first total synthesis of theopederin B was the construction of a 1,3-dioxane ring, which formed part of the right-half fragment of the molecule (the trioxodecaline amine). researchgate.net These syntheses showcase the strategic importance of installing the 1,3-dioxane system to build up the intricate architecture of these natural products. The methods used to form the dioxane ring in these contexts must be mild and compatible with the numerous other sensitive functional groups present in the advanced intermediates.
Strategies for Libraries of 1,3-Dioxane Derivatives
The straightforward synthesis of 1,3-dioxanes, typically through the acid-catalyzed condensation of a 1,3-diol with an aldehyde or ketone, lends itself well to the principles of combinatorial chemistry. wikipedia.orgorganic-chemistry.org By systematically varying the diol and carbonyl components, large libraries of 1,3-dioxane derivatives can be rapidly assembled. wikipedia.orgresearchgate.net This strategy is a powerful tool in drug discovery for identifying new bioactive compounds. imperial.ac.uknih.gov
For example, a series of novel 2,2-diphenyl-1,3-dioxane derivatives were synthesized as part of a library of potential multidrug resistance (MDR) modulators in cancer therapy. nih.gov This work involved creating variations in the aromatic core, the linker, and a basic moiety to explore the structure-activity relationship. nih.gov The generation of such "targeted" or "focussed" libraries allows for the systematic optimization of the molecular and physicochemical properties of a lead compound. imperial.ac.uk Positional scanning and other deconvolution techniques can then be used to identify the most effective functional groups at each position of the dioxane scaffold from the screening of these libraries. nih.gov
The table below illustrates the potential for generating a library of 2-substituted-1,3-dioxane derivatives by reacting 1,3-propanediol with a variety of aldehydes.
| Aldehyde Precursor | Resulting 2-Substituent on 1,3-Dioxane Ring |
| 3-Phenylpropanal | Phenethyl |
| Benzaldehyde | Phenyl |
| Acetaldehyde | Methyl |
| Acrolein | Vinyl |
| Formaldehyde (B43269) | Hydrogen |
This modular approach enables the creation of significant chemical diversity from readily available starting materials, facilitating the discovery of new molecules with desired properties.
Advanced Spectroscopic Characterization and Computational Modeling
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the three-dimensional structure of 2-phenethyl-1,3-dioxane in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of its configuration and preferred conformation can be established.
¹H and ¹³C NMR for Assignment of Configuration
The six-membered dioxane ring typically adopts a stable chair conformation. The phenethyl substituent at the C2 position can exist in either an axial or an equatorial orientation. ¹H and ¹³C NMR spectroscopy are instrumental in distinguishing between these possibilities. ipb.pt
In the ¹H NMR spectrum, the chemical shift and multiplicity of the acetal (B89532) proton at C2 (H-2) are particularly diagnostic. An equatorially positioned H-2 (corresponding to an axial phenethyl group) typically resonates at a higher frequency (further downfield) compared to an axial H-2 (equatorial phenethyl group). Furthermore, the coupling constants between H-2 and the protons on C4 and C6 can provide clear evidence for its orientation.
Similarly, ¹³C NMR chemical shifts are sensitive to the stereochemical environment. The chemical shift of C2 is influenced by the orientation of the substituent. A γ-gauche effect, an upfield (lower frequency) shift, is typically observed for carbons that are gauche to an axial substituent three bonds away. Therefore, an axial phenethyl group would cause an upfield shift in the ¹³C signals of C4 and C6 compared to the values observed for the equatorial conformer. nih.gov The combination of these ¹H and ¹³C NMR data allows for an unambiguous assignment of the dominant configuration of this compound in solution. core.ac.uk
| Proton (¹H) | Expected Chemical Shift (ppm) - Equatorial Phenethyl | Expected Chemical Shift (ppm) - Axial Phenethyl |
| H-2 (axial) | ~4.6 - 4.8 | - |
| H-2 (equatorial) | - | ~5.1 - 5.3 |
| H-4/H-6 (axial) | ~3.6 - 3.8 | ~3.7 - 3.9 |
| H-4/H-6 (equatorial) | ~4.0 - 4.2 | ~4.1 - 4.3 |
| H-5 (axial) | ~1.3 - 1.5 | ~1.4 - 1.6 |
| H-5 (equatorial) | ~1.9 - 2.1 | ~2.0 - 2.2 |
| Phenethyl -CH₂- | ~1.9 - 2.1 | ~2.0 - 2.2 |
| Phenethyl -CH₂-Ph | ~2.7 - 2.9 | ~2.8 - 3.0 |
| Phenyl | ~7.1 - 7.4 | ~7.1 - 7.4 |
| Carbon (¹³C) | Expected Chemical Shift (ppm) - Equatorial Phenethyl | Expected Chemical Shift (ppm) - Axial Phenethyl |
| C-2 | ~101 - 103 | ~95 - 98 |
| C-4/C-6 | ~66 - 68 | ~61 - 63 |
| C-5 | ~25 - 27 | ~24 - 26 |
| Phenethyl -CH₂- | ~38 - 40 | ~37 - 39 |
| Phenethyl -CH₂-Ph | ~31 - 33 | ~30 - 32 |
| Phenyl (ipso) | ~140 - 142 | ~140 - 142 |
| Phenyl (ortho, meta, para) | ~126 - 129 | ~126 - 129 |
Note: The chemical shift values are estimates and can vary based on solvent and experimental conditions.
Residual Dipolar Couplings (RDCs) for Detailed Stereochemical and Conformational Analysis
These couplings are dependent on the distance between two nuclei and the orientation of the internuclear vector relative to the external magnetic field. researchgate.net By measuring ¹H-¹³C RDCs, for instance, one can obtain long-range structural information that is not available from standard NMR experiments like the Nuclear Overhauser Effect (NOE). researchgate.net For this compound, RDCs can precisely define the bond vector orientations, confirming the chair conformation of the dioxane ring with high precision and determining the time-averaged orientation of the flexible phenethyl side chain relative to the ring. researchgate.net
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular weight of this compound and assess its purity. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (C₁₂H₁₆O₂ = 192.25 g/mol ). The fragmentation pattern provides structural information. Key fragmentation pathways would likely include the loss of the phenethyl group or cleavage of the dioxane ring. The fragmentation of the related compound, 2-phenyl-1,3-dioxane (B8809928), shows characteristic peaks that can be used as a reference. nist.gov The base peak is often not the molecular ion but a more stable fragment. For instance, cleavage of the bond between the C2 and the phenethyl group would lead to a stable benzyl (B1604629) cation (m/z 91) or a related fragment. The presence of the expected molecular ion and a consistent fragmentation pattern confirms the identity of the compound, while the absence of unexpected peaks indicates its purity.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion (based on analogy to 2-phenyl-1,3-dioxane) |
| 192 | [C₁₂H₁₆O₂]⁺• (Molecular Ion) |
| 105 | [C₇H₅O]⁺ (Benzoyl cation, from cleavage of phenethyl and rearrangement) |
| 91 | [C₇H₇]⁺ (Tropylium or Benzyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: This table is predictive and based on common fragmentation patterns for similar structures. The actual spectrum may vary.
Theoretical and Computational Chemistry
Theoretical and computational methods provide deep insights into the properties of this compound that are often inaccessible by experimental means alone. These approaches allow for the exploration of conformational preferences, energy landscapes, and potential reaction pathways.
Density Functional Theory (DFT) for Conformational Energies and Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly effective for calculating the relative energies of different conformers of this compound. nih.gov
By performing geometry optimizations, DFT can determine the minimum energy structures for the chair conformation with the phenethyl group in both the equatorial and axial positions, as well as for higher-energy twist-boat conformers. researchgate.net These calculations typically show that for a bulky substituent like phenethyl, the equatorial position is significantly lower in energy, and thus the most populated state, which aligns with experimental NMR findings. DFT can also be used to calculate the energy of transition states between conformers, revealing the energy barriers for conformational changes like ring inversion. mdpi.com Furthermore, DFT is employed to model reaction mechanisms involving the dioxane, such as its formation via acetalization or its hydrolysis, by mapping the entire energy profile of the reaction. mdpi.com
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
While DFT is excellent for calculating static energies, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore the full conformational landscape of flexible molecules like this compound over time. nih.gov
MM uses a classical mechanics-based force field to model the potential energy of the molecule as a function of its atomic coordinates. nih.gov This approach is computationally much faster than DFT, allowing for the simulation of molecular motion. MD simulations solve Newton's equations of motion for the atoms in the molecule, generating a trajectory that shows how the molecule's conformation evolves over time. elifesciences.org
By running long MD simulations, it is possible to sample a vast range of conformations accessible at a given temperature. nih.gov The resulting data can be used to construct a conformational energy landscape, which is a map that shows the probability of finding the molecule in any particular shape. nih.govchemrxiv.org This provides a dynamic picture of the molecule, revealing not only the most stable conformers but also the pathways and kinetics of transitions between them, offering a comprehensive understanding of the molecule's flexibility. elifesciences.org
Emerging Trends and Future Research Directions in 2 Phenethyl 1,3 Dioxane Chemistry
Development of Novel Stereoselective and Asymmetric Synthesis Methods
The synthesis of 1,3-dioxanes, which involves the acetalization of 1,3-diols with aldehydes or ketones, presents significant stereochemical challenges. researchgate.net The development of methods that can control the three-dimensional arrangement of atoms is paramount for accessing specific, functionally optimized isomers. While direct asymmetric syntheses for 2-phenethyl-1,3-dioxane are still an emerging area, trends in the synthesis of related chiral 1,3-dioxanes and other cyclic acetals point toward powerful future strategies.
A key emerging area is the use of chiral organocatalysts. For instance, a novel enantioselective cascade reaction using chiral phosphoric acid catalysts has been developed for the synthesis of syn-1,3-diol frameworks protected as 1,3-dioxanes. researchgate.net This method proceeds through a hemiacetalization and subsequent intramolecular oxy-Michael addition, achieving kinetic resolution of a chiral secondary alcohol to yield optically pure 1,3-dioxanes. researchgate.net Similarly, bifunctional organocatalysts based on cinchona alkaloids have proven effective in the asymmetric synthesis of 1,3-dioxolanes via a formal [3+2] cycloaddition, a strategy that could potentially be adapted to the six-membered dioxane ring system. nih.gov
Another promising frontier is the use of multicomponent reactions under relay catalysis. A bimetallic catalytic system combining a Rh(II) salt and a chiral N,N'-dioxide–Sm(III) complex has been successfully used for the asymmetric [4+3]-cycloaddition to produce chiral dihydro-1,3-dioxepines with excellent enantioselectivity (up to 99% ee). rsc.org This highlights a trend toward using cooperative catalytic systems to construct complex chiral heterocyclic scaffolds in a single step. rsc.org
Furthermore, substrate-controlled stereoselective synthesis offers a robust alternative. In the synthesis of complex pyran-dioxane based polycycles, a glycal-derived vinyl epoxide has been used as a chiral starting material. rsc.org A subsequent stereospecific glycosylation and an intramolecular conjugate addition led to the formation of the fused dioxane ring system with complete stereoselectivity, demonstrating how chirality embedded in the substrate can effectively direct the stereochemical outcome. rsc.org These approaches—organocatalytic kinetic resolution, cooperative multicomponent reactions, and substrate-controlled cyclizations—represent the forefront of research aimed at achieving precise stereocontrol in dioxane synthesis.
Exploration of New Catalytic Systems for 1,3-Dioxane (B1201747) Transformations
Beyond the synthesis of the 1,3-dioxane ring, significant research is focused on developing novel catalytic systems to transform this moiety into other valuable chemical structures. These transformations often leverage the unique reactivity of the acetal (B89532) group or other functional groups on the dioxane ring.
One major area of innovation is the catalytic reduction of functionalized 1,3-dioxanes. A recent study investigated the hydrogenation of various 5-acyl-1,3-dioxanes into their corresponding heterocyclic alcohols using several heterogeneous metal-containing catalysts. finechem-mirea.ru The research demonstrated that a Palladium-on-Carbon (Pd/C) catalyst provides superior performance, achieving high selectivity (>95%) for the desired alcohol products with significant conversion of the starting ketones (60-90%). finechem-mirea.ru This highlights the potential for chemoselective transformations on the dioxane scaffold without disturbing the acetal functionality.
| Catalyst | Starting Material Conversion (%) | Target Product Selectivity (%) | Key Finding |
|---|---|---|---|
| Pd/C | 60–90% | >95% | Identified as the most effective catalyst for the reduction of 5-acyl-1,3-dioxanes. finechem-mirea.ru |
| Ni/kieselguhr | Lower | Lower | Substantially less active compared to Pd/C for this transformation. finechem-mirea.ru |
| Ni/Mo | Lower | Lower | Demonstrated lower activity in the hydrogenation process. finechem-mirea.ru |
| Pt/Re | Lower | Lower | Also found to be less active than the Pd/C system. finechem-mirea.ru |
Another innovative trend involves the palladium-catalyzed cross-coupling of 2-aryl cyclic acetals, which activates the otherwise inert C-H bond at the C2 position. While much of this work has focused on the more acidic 1,3-dithiane (B146892) analogues, the principles are applicable to 1,3-dioxanes. brynmawr.edunih.gov This methodology uses a palladium catalyst, often with a specialized bisphosphine ligand like NiXantphos, to couple 2-aryl-1,3-dithianes with aryl bromides. brynmawr.edu The reaction proceeds via a reversed-polarity (umpolung) approach, where the C2 carbon acts as a nucleophile. nih.gov Adapting such catalytic systems for the direct C-H functionalization of this compound would open up new pathways to novel and complex diaryl-type structures.
Advanced Computational Studies for Predictive Design and Mechanistic Understanding
Modern synthetic chemistry is increasingly supported by advanced computational methods that provide deep mechanistic insights and predictive power. For 1,3-dioxane systems, computational studies are crucial for understanding conformational preferences, which dictate reactivity and stereochemical outcomes. thieme-connect.de
Like cyclohexane (B81311), the 1,3-dioxane ring preferentially adopts a chair-like conformation to minimize steric strain. thieme-connect.de Computational studies using methods like Density Functional Theory (DFT) and ab initio calculations can precisely model these conformations and the energetic barriers between them. For instance, the orientation of a substituent at the C2 position, such as a phenyl or phenethyl group, is thermodynamically favored to be equatorial to avoid significant diaxial interactions. thieme-connect.deresearchgate.net Computational analysis can quantify these energetic preferences and predict the stereochemical course of reactions. This is exemplified in studies that combine NMR experiments with computational analysis to elucidate the complex stereochemistry of newly synthesized polycyclic systems containing a dioxane ring. rsc.org
Beyond static conformational analysis, computational tools are being integrated into a more comprehensive workflow for predictive design. A modern approach involves using molecular modeling to generate data that trains machine learning algorithms. energy.gov This integrated computational tool can then be used to guide experimental work by predicting optimal conditions or materials. energy.gov For the synthesis or transformation of this compound, such tools could be used to screen for ideal solvents to improve reaction yield, identify the most effective catalyst from a large library, or predict the most likely reaction mechanism, thereby accelerating the experimental discovery process. energy.gov
| Computational Method | Application in 1,3-Dioxane Chemistry | Example/Benefit |
|---|---|---|
| Density Functional Theory (DFT) / Ab initio calculations | Determination of ground-state geometries, conformational energies, and reaction transition states. | Predicting whether a C2-substituent prefers an axial or equatorial position and quantifying the energy difference. thieme-connect.deresearchgate.net |
| Combined NMR/Computational Analysis | Elucidation of complex stereochemistry for newly synthesized molecules. | Confirming the cis-trans geometry of fused pyran-dioxane polycyclic structures. rsc.org |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules in solution, including solvent effects. | Understanding how solvent interactions might influence conformational equilibrium. |
| Integrated Molecular Modeling & Machine Learning (ML) | Development of predictive tools to guide experimental design and accelerate material discovery. | Screening hundreds of potential solvents to find the most effective one for a specific separation process, saving time and resources. energy.gov |
Integration with Automated Synthesis and Machine Learning for Route Discovery
The synergy between automated synthesis platforms and machine learning (ML) represents a transformative frontier in chemical research. This approach has the potential to dramatically accelerate the discovery and optimization of synthetic routes for molecules like this compound. The core concept involves using robotic systems for high-throughput experimentation, which generates vast datasets on reaction outcomes under various conditions. These datasets are then used to train ML models.
Once trained, these ML algorithms can perform several powerful functions. They can predict the outcome of unknown reactions, suggest optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield, and even discover entirely new, non-intuitive synthetic pathways. This data-driven approach moves beyond human intuition and classical one-variable-at-a-time optimization.
A practical example of this workflow is seen in the development of new materials and drug candidates. In one case, an ML model trained with data from quantum chemistry calculations was used to screen over 500 potential solvents for the extraction of 2,3-butanediol, rapidly identifying the most promising candidates for experimental validation. energy.gov In another application, fragment-based drug design (FBDD) was combined with computational tools to design novel enzyme inhibitors. rsc.org The designed molecules were then synthesized and experimentally tested, confirming their predicted bioactivity. rsc.org
For this compound, this integrated platform could be used to:
Optimize Synthesis: An automated platform could run hundreds of variations of the acetalization reaction, exploring a wide range of catalysts, 1,3-diols, and reaction conditions. An ML model could then analyze this data to find the optimal conditions for producing this compound with the highest yield and purity.
Discover Novel Transformations: The platform could screen for new reactions of this compound by combining it with a diverse set of reactants and catalysts. The ML model could identify unexpected but promising product formations, opening up new areas of chemical reactivity.
Find Asymmetric Routes: By incorporating chiral catalysts and ligands into the automated screening process, the system could be tasked with discovering conditions that lead to the enantioselective synthesis of a specific stereoisomer of this compound, a task that is exceptionally challenging through traditional methods alone.
This convergence of automation, high-throughput screening, and artificial intelligence is set to redefine the pace and scope of chemical synthesis, enabling the rapid development of complex molecules and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
